1-methyl-2-(5-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-1,3-benzodiazole
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Overview
Description
1-methyl-2-(5-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of imidazole, pyrrole, and benzodiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(5-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-1,3-benzodiazole involves multiple steps, starting with the preparation of the imidazole and pyrrole intermediates. The key steps include:
Formation of the Imidazole Intermediate: This involves the reaction of 1-methyl-2-(propan-2-yl)-1H-imidazole with a sulfonylating agent to introduce the sulfonyl group.
Synthesis of the Pyrrole Intermediate: The pyrrole ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The imidazole and pyrrole intermediates are then coupled under specific conditions to form the octahydropyrrolo[3,4-c]pyrrol moiety.
Final Assembly: The benzodiazole ring is introduced through a condensation reaction with the coupled intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-(5-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
1-methyl-2-(5-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its complex structure may impart unique physical properties, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 1-methyl-2-(5-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2-(5-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-1,3-benzodiazole
- 1-methyl-2-(5-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-1,3-benzoxazole
- 1-methyl-2-(5-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-1,3-benzothiazole
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique biological and physical properties not found in similar compounds.
Properties
Molecular Formula |
C21H28N6O2S |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
1-methyl-2-[5-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]benzimidazole |
InChI |
InChI=1S/C21H28N6O2S/c1-14(2)20-23-19(13-24(20)3)30(28,29)27-11-15-9-26(10-16(15)12-27)21-22-17-7-5-6-8-18(17)25(21)4/h5-8,13-16H,9-12H2,1-4H3 |
InChI Key |
YRRPEFHNABGBKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C |
Origin of Product |
United States |
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